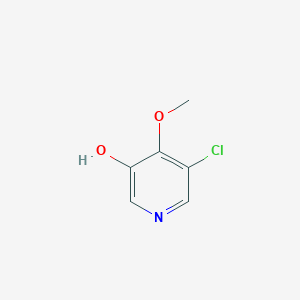![molecular formula C12H17ClN2O2 B11723415 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.
Synthetic Routes: One common method involves the alkylation of piperidine with a pyridin-3-ylmethyl halide under basic conditions
Reaction Conditions: The reactions are usually carried out in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures to ensure high yields and purity.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: These reactions can yield a variety of products, including alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as catalysts or ligands for metal complexes.
Mécanisme D'action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, depending on its structural modifications.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission, leading to its therapeutic effects.
Binding Interactions: The presence of both piperidine and pyridine moieties allows for versatile binding interactions with biological macromolecules, enhancing its efficacy and selectivity.
Comparaison Avec Des Composés Similaires
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine also contain the piperidine moiety and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and pyridoxine, are well-known for their roles in biological processes and therapeutic applications.
Uniqueness: The combination of piperidine and pyridine in this compound provides a unique scaffold that can be tailored for specific biological activities, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C12H17ClN2O2 |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);1H |
Clé InChI |
BWMMYPBGTWSFJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


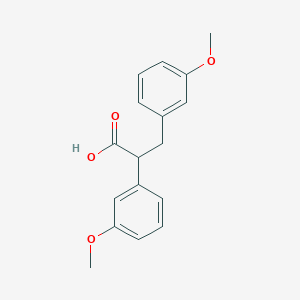
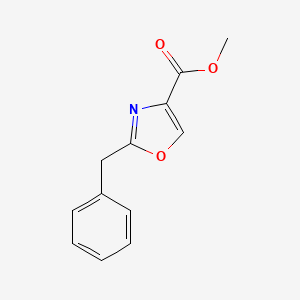
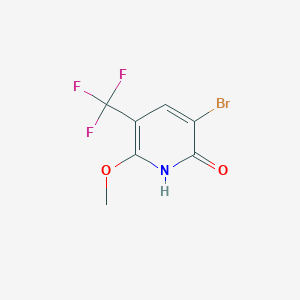
![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)


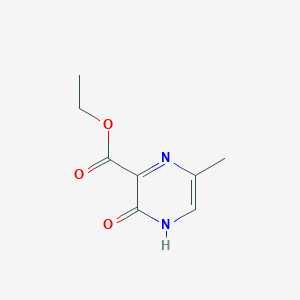
![1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)
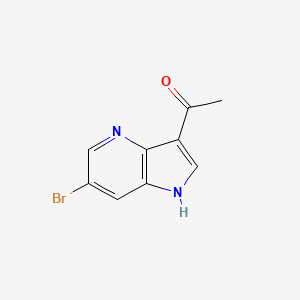
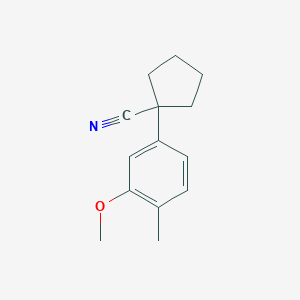
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
